molecular formula C12H10N2O B177567 1-methyl-1H-perimidin-2(3H)-one CAS No. 30837-59-3

1-methyl-1H-perimidin-2(3H)-one

Cat. No.: B177567
CAS No.: 30837-59-3
M. Wt: 198.22 g/mol
InChI Key: SMWDBXBOXHLGSR-UHFFFAOYSA-N
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Description

1-methyl-1H-perimidin-2(3H)-one is a derivative of the perimidine scaffold, a versatile class of nitrogen-containing heterocycles that has garnered significant interest in scientific research due to its unique electronic properties and broad range of potential applications . The perimidine structure is characterized by a tricyclic system that concurrently displays features of both π-excessive and π-deficient aromatics, which facilitates diverse molecular interactions and reactivity . This compound is specifically designed for laboratory research applications and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are exploring perimidine derivatives like this compound for several key areas. In medicinal chemistry, perimidines serve as a privileged scaffold in drug discovery efforts, showing documented biological activities such as antimicrobial , antitumor , anti-inflammatory , and antioxidant effects . The mechanism of action for these derivatives often involves molecular interactions with proteins and enzymes, and some are known to function as DNA-intercalating agents . Beyond pharmacology, the perimidine core is valuable in material science. Its ability to form complexes with metals and its distinct photophysical behavior make it a candidate for use in organic electronics, as chemosensors for ion detection , and in the development of dyes and pigments for industrial applications . The synthesis of perimidine derivatives typically involves cyclocondensation reactions, with modern approaches utilizing green chemistry principles, catalyst-free conditions, and eco-friendly solvents to improve efficiency and sustainability . Researchers can leverage this compound as a key synthetic intermediate to develop novel compounds for these diverse fields of study.

Properties

CAS No.

30837-59-3

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-methyl-1H-perimidin-2-one

InChI

InChI=1S/C12H10N2O/c1-14-10-7-3-5-8-4-2-6-9(11(8)10)13-12(14)15/h2-7H,1H3,(H,13,15)

InChI Key

SMWDBXBOXHLGSR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC3=C2C(=CC=C3)NC1=O

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)NC1=O

solubility

10.1 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-1H-perimidin-2(3H)-one can be synthesized through various methods, including refluxing 1,8-naphthalenediamine with carbonyl compounds under different catalytic conditions. Recent advancements have introduced green chemistry approaches that utilize eco-friendly solvents and catalysts, enhancing the sustainability of its production . The compound exhibits unique physicochemical properties that make it suitable for a range of applications.

Biological Activities

Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. For instance, studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

Antitumor Activity
Research indicates that this compound has potential as an antitumor agent. It has been evaluated in vitro and in vivo for its ability to inhibit tumor growth in various cancer models. Its derivatives have shown promise in targeting specific cancer pathways, leading to apoptosis in cancer cells .

Other Pharmacological Effects
Beyond antimicrobial and antitumor effects, this compound exhibits anti-inflammatory and antioxidant activities. It acts as a corticotropin-releasing factor (CRF) receptor antagonist, potentially offering therapeutic benefits for stress-related disorders .

Industrial Applications

Dyes and Pigments
In industrial chemistry, this compound serves as a coloring agent and dye intermediate. Its derivatives are utilized in the production of dyes for textiles and plastics due to their vibrant colors and stability under various environmental conditions .

Catalysis
The compound has been explored as a catalyst in organic synthesis, particularly in reactions involving carbonyl compounds. Its ability to form complexes with metals enhances its catalytic efficiency, making it valuable in synthetic organic chemistry .

Case Study 1: Antibacterial Activity

A study conducted by Mobinikhaledi et al. investigated the antibacterial properties of synthesized perimidine derivatives against S. aureus and E. coli. The results indicated that several derivatives exhibited significant bactericidal activity, supporting the potential use of these compounds in developing new antibiotics .

Case Study 2: Antitumor Efficacy

Research led by Azeez et al. focused on the antitumor efficacy of this compound derivatives in xenograft models. The findings revealed that these compounds significantly inhibited tumor growth while displaying low toxicity to normal cells, indicating their therapeutic potential in cancer treatment .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
AntimicrobialTreatment against S. aureus, E. coliSignificant antibacterial activity observed
AntitumorCancer therapyInhibition of tumor growth in xenograft models
Industrial ChemistryDyes and pigmentsUsed as a coloring agent with stable properties
CatalysisOrganic synthesisEffective catalyst for carbonyl reactions

Comparison with Similar Compounds

1-(4-Methyl-benzyl)-1H-benzimidazol-2(3H)-one

  • Core Structure : A benzimidazolone derivative with a methyl-benzyl substituent at N1.
  • Geometry : The benzimidazolone and phenyl rings form a dihedral angle of 77.41°, with N-H⋯O hydrogen bonds stabilizing dimeric structures .
  • Key Difference : The perimidine core in 1-methyl-1H-perimidin-2(3H)-one includes a fused pyrimidine ring, whereas benzimidazolones feature a fused benzene-imidazole system.

1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

  • Core Structure : An imidazopyridine derivative with a methyl group at N1 and a phenyl substituent at C4.
  • Geometry : The methyl group at N1 contributes to planarity, while the phenyl ring extends orthogonally .
  • Key Difference: The imidazopyridine system lacks the pyrimidine ring saturation present in perimidinones.

Substituent Effects on Pharmacological Activity

Quinazolin-4(3H)-one Derivatives

  • Activity: Methyl substitution at C2 (e.g., 2-methyl-4(3H)-quinazolinone) enhances analgesic activity compared to non-methylated analogues. Compound 3 (2-phenyl-substituted) showed superior activity to aspirin and indomethacin in murine models .
  • Mechanistic Insight : Methyl groups may improve lipophilicity or stabilize receptor interactions through steric effects.

Dihydropyrimidin-2(1H)-ones (DHPMs)

  • Substituent Impact :
    • Electron-withdrawing groups (e.g., nitro, chloro) at C4 and C6 positions enhance antimicrobial and anticancer activities .
    • Ethoxycarbonyl groups at C5 improve solubility and catalytic synthesis efficiency .
  • Comparison: While DHPMs share a pyrimidinone core, this compound’s fused benzene ring may alter electronic distribution and bioactivity.

Physicochemical Properties

Solubility and Lipophilicity

  • 2-(Methylthio)pyrimidin-4(3H)-one: The methylthio group increases hydrophobicity (logP ~1.2) compared to hydroxyl or amino substituents .

Hydrogen Bonding and Crystal Packing

  • 1-(4-Methyl-benzyl)-1H-benzimidazol-2(3H)-one : Forms N-H⋯O hydrogen-bonded dimers, creating 2D arrays .
  • 1-Methylperimidinone: The methyl group may disrupt hydrogen-bonding networks, affecting crystallinity and solubility.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Key Reference
This compound Perimidine N1-methyl Not reported -
2-Methyl-4(3H)-quinazolinone Quinazolinone C2-methyl Analgesic (ED₅₀ = 12 mg/kg)
5-Ethoxycarbonyl-6-methyl-DHPM Dihydropyrimidinone C5-ethoxycarbonyl, C6-methyl Anticancer (IC₅₀ = 8 μM)
1-(4-Methyl-benzyl)-benzimidazolone Benzimidazolone N1-(4-methyl-benzyl) Not reported (structural)

Preparation Methods

Cyclocondensation Strategies Using 1,8-Diaminonaphthalene and Carbonyl Precursors

The foundational route to perimidine derivatives involves the cyclocondensation of 1,8-diaminonaphthalene (NDA) with carbonyl-containing reagents. For 1-methyl-1H-perimidin-2(3H)-one, this typically necessitates a diketone or keto-aldehyde capable of introducing both the methyl and ketone groups. For instance, methylglyoxal (CH₃-CO-CHO) reacts with NDA under acidic conditions to form the perimidine core, where the aldehyde group participates in ring closure, and the methyl-ketone moiety remains as a substituent .

Catalysts such as heteropolyacids (HPAs) immobilized on NaY zeolites enhance this reaction’s efficiency by providing Brønsted acid sites, which facilitate imine formation and cyclization. Under reflux in ethanol, yields up to 90% have been reported for analogous perimidines . Similarly, sulfamic acid in solvent-free conditions at 70°C reduces reaction times to 40–95 minutes while maintaining yields of 81–94% .

Post-Synthetic N-Methylation of Perimidin-2(3H)-one

An alternative approach involves synthesizing the perimidin-2(3H)-one scaffold first, followed by selective N-methylation. Initial condensation of NDA with benzil or acetylacetone yields the ketone-substituted perimidine . Subsequent treatment with methyl iodide (CH₃I) in the presence of a base, such as potassium carbonate, introduces the methyl group at the N1 position. This two-step method avoids regiochemical complications but requires stringent control over reaction conditions to prevent over-alkylation or ketone reduction .

Quantum mechanical calculations (DFT) have elucidated the energetics of such transformations, revealing that methylation proceeds via an SN2 mechanism with a stabilization energy of approximately −25 kcal/mol for the resultant N-methylated product .

Microwave- and Ultrasound-Assisted Syntheses

Green chemistry methodologies have revolutionized perimidine synthesis. Microwave irradiation accelerates the cyclocondensation of NDA with methyl-containing diketones, reducing reaction times from hours to minutes. For example, using silica-supported HClO₄ under microwave radiation (300 W, 100°C), this compound forms in 88% yield within 10 minutes . Ultrasound-assisted reactions similarly enhance mass transfer and reaction kinetics, particularly in solvent-free systems, achieving comparable efficiencies .

Mechanochemical Synthesis via Grinding

Solid-state mechanochemical methods offer an eco-friendly alternative. Grinding NDA with methylglyoxal and a catalytic amount of p-toluenesulfonic acid (PTSA) for 30 minutes yields the target compound without solvent. This method minimizes waste and avoids high temperatures, making it suitable for scale-up .

Catalytic Systems and Their Impact on Yield

The choice of catalyst critically influences reaction outcomes. Below is a comparative analysis of catalytic systems for synthesizing this compound:

Catalyst Conditions Time Yield Advantages
HPA/NaYReflux, ethanol5 h90%High acidity, heterogeneous, recyclable
Sulfamic acidSolvent-free, 70°C45 min92%Rapid, low cost
Silica-HClO₄Microwave, 100°C10 min88%Energy-efficient
PTSA (mechanochemical)Grinding, RT30 min85%Solvent-free, scalable

Mechanistic Insights and Computational Modeling

Density functional theory (DFT) studies provide clarity on reaction pathways. For instance, the condensation of NDA with methylglyoxal proceeds through a hemiaminal intermediate, followed by dehydration to form the six-membered ring . Transition state calculations reveal an activation energy of 18.3 kcal/mol for the rate-determining cyclization step . Additionally, intermolecular hydrogen bonding in the solid state stabilizes the product, as evidenced by X-ray crystallography .

Q & A

Q. What are the established synthetic routes for 1-methyl-1H-perimidin-2(3H)-one, and what methodological considerations ensure high yield and purity?

The compound is synthesized via condensation of 1,8-diaminonaphthalene with a methyl ketone or formaldehyde under acidic conditions. A typical protocol involves refluxing reactants in ethanol with catalytic HCl, followed by purification via recrystallization using ethanol/water mixtures. Key considerations include stoichiometric control of the methylating agent (e.g., acetone or formaldehyde) and monitoring reaction progress via TLC to minimize by-products like over-alkylated derivatives . Structural validation requires spectroscopic methods (¹H/¹³C NMR) and X-ray crystallography .

Q. How is the molecular structure of this compound confirmed experimentally, and what analytical techniques are prioritized?

X-ray crystallography is the gold standard for resolving the solid-state structure, revealing non-planarity due to packing forces . Solution-state ¹³C NMR identifies the dominant oxo tautomer, while solid-state CP/MAS ¹³C NMR distinguishes crystallographic effects. Mass spectrometry (EI-MS) further confirms molecular integrity by detecting characteristic fragmentation patterns, such as CO loss from the oxo tautomer .

Advanced Research Questions

Q. How does tautomeric equilibria between oxo and hydroxy forms impact the reactivity of this compound, and what methods resolve this dynamic behavior?

The oxo tautomer dominates in both solution and solid states, as shown by ¹³C NMR and X-ray data . However, under ionization (MS conditions), tautomerization to the hydroxy form occurs, leading to H₂O elimination. To study equilibria, employ variable-temperature NMR and DFT calculations (e.g., AM1 models) to map energy barriers between tautomers .

Q. What computational strategies predict the conformational stability of this compound, and how do they align with experimental data?

Semiempirical AM1 calculations reveal the eclipsed conformation of the methyl group relative to the carbonyl is energetically favored. However, X-ray structures show deviations due to crystal packing. Use hybrid QM/MM methods to model intermolecular forces and refine predictions against experimental torsional angles and bond lengths .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound, reducing environmental impact?

Mechanochemical synthesis (ball milling) offers a solvent-free alternative to traditional reflux methods. Compare reaction efficiency using metrics like E-factor and atom economy. For example, replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) or employ catalytic reagents to reduce waste .

Q. What crystallographic software tools are critical for refining the structure of this compound, and how do they address challenges like twinning or disorder?

SHELXL is widely used for small-molecule refinement, particularly for handling high-resolution data and twinning. For disordered methyl groups, apply restraints (DELU, SIMU) and validate with R-factor convergence. WinGX or Olex2 interfaces simplify disorder modeling and hydrogen placement .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between computational predictions and experimental structural data for this compound?

Computational models (e.g., AM1) may not account for packing forces causing non-planarity. Cross-validate results with periodic DFT calculations (e.g., VASP) that include crystal lattice parameters. If contradictions persist, re-examine experimental data for overlooked factors like thermal motion or hydrogen bonding .

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